Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine
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Overview
Description
Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a versatile pharmacophore, possessing a wide spectrum of biological activities. The compound is characterized by the presence of a benzothiazole ring fused with a dimethoxyphenyl group, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine typically involves the reaction of 2-aminobenzenethiol with a substituted aldehyde under solvent-free conditions. One efficient method is the grindstone technique, where urea nitrate is used as a catalyst. This green and environmentally friendly method involves fine grinding of the reactants using a mortar and pestle .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve the use of high-yield and short-reaction-time approaches. Catalysts such as ZnO nanoparticles, tetrabutylammonium bromide, and tungstophosphoric acid impregnated zirconium phosphate are commonly used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Arylbenzothiazoles
- Benzothiazol-2-yl-4-(3,4-dimethoxy-phenyl)-but-3-enoic acid
- 1-Benzothiazol-2-yl-2-(4-trifluoromethyl-phenyl)-ethane-1,2-dione
Uniqueness
Benzothiazol-2-yl-(3,4-dimethoxy-phenyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its biological activity and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-18-12-8-7-10(9-13(12)19-2)16-15-17-11-5-3-4-6-14(11)20-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXZBOFUKZNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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